

Solubility and Mechanistic Insights of 4-(Trifluoromethyl)nicotinamide

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Compound of Interest

Compound Name: 4-(Trifluoromethyl)nicotinamide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)nicotinamide, a primary metabolite of the insecticide Flonicamid, is a compound of significant interest in the fields of agrochemistry and neurobiology.^[1] Understanding its solubility in common laboratory solvents is crucial for the design and execution of in vitro and in vivo studies, including compound screening, formulation development, and mechanistic assays. This technical guide provides a comprehensive overview of the solubility of **4-(Trifluoromethyl)nicotinamide** in dimethyl sulfoxide (DMSO) and methanol, outlines a detailed experimental protocol for solubility determination, and presents a visualization of its proposed signaling pathway.

Data Presentation: Solubility of 4-(Trifluoromethyl)nicotinamide and Related Compounds

Precise quantitative solubility data for **4-(Trifluoromethyl)nicotinamide** in DMSO and methanol is not readily available in the public domain. However, qualitative descriptions and data from structurally related compounds provide valuable context for researchers.

Compound	Solvent	Temperature (°C)	Solubility	Data Type
4-(Trifluoromethyl)nicotinamide	DMSO	Not Specified	Slightly Soluble[2][3]	Qualitative
4-(Trifluoromethyl)nicotinamide	Methanol	Not Specified	Slightly Soluble[2][3]	Qualitative
Flonicamid (Parent Compound)	Methanol	20	104.3 g/L	Quantitative[4]
4-(Trifluoromethyl)nicotinic acid	DMSO	Not Specified	~10 mg/mL	Quantitative[5]

This table summarizes the available solubility data. The qualitative data for the target compound suggests limited solubility, while quantitative data for related compounds are provided for reference.

Experimental Protocol: Determination of Thermodynamic Solubility by HPLC

The following protocol describes a general method for determining the thermodynamic solubility of **4-(Trifluoromethyl)nicotinamide** in DMSO and methanol using High-Performance Liquid Chromatography (HPLC). This method is adapted from established practices for solubility assessment of organic compounds.

1. Materials and Reagents:

- **4-(Trifluoromethyl)nicotinamide** (solid, high purity)
- DMSO (HPLC grade)
- Methanol (HPLC grade)

- Deionized water (18 MΩ·cm)
- Acetonitrile (HPLC grade)
- Formic acid (or other suitable modifier, optional)
- HPLC vials with caps
- Microcentrifuge tubes
- Syringe filters (0.22 μm, compatible with the solvent)
- Analytical balance
- Vortex mixer
- Thermostatic shaker/incubator
- Centrifuge
- HPLC system with a UV detector and a suitable C18 column

2. Preparation of Standard Solutions:

- Accurately weigh a known amount of **4-(Trifluoromethyl)nicotinamide** and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations spanning the expected solubility range.

3. Sample Preparation (Equilibrium Method):

- Add an excess amount of solid **4-(Trifluoromethyl)nicotinamide** to a series of HPLC vials or microcentrifuge tubes.
- To each vial, add a precise volume of the test solvent (DMSO or methanol).

- Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
- Shake the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

4. Sample Processing:

- After incubation, visually inspect the samples to confirm the presence of undissolved solid.
- Centrifuge the samples at a high speed (e.g., 10,000 x g) for a set time (e.g., 15 minutes) to pellet the excess solid.
- Carefully collect an aliquot of the supernatant without disturbing the pellet.
- Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any remaining solid particles.
- Dilute the filtered supernatant with a suitable solvent (compatible with the mobile phase) to bring the concentration within the range of the calibration curve.

5. HPLC Analysis:

- Set up the HPLC system with a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid) and a C18 column.
- Set the UV detector to a wavelength where **4-(Trifluoromethyl)nicotinamide** has maximum absorbance.
- Inject the prepared calibration standards to generate a standard curve (Peak Area vs. Concentration).
- Inject the diluted, filtered samples from the solubility experiment.

6. Data Analysis:

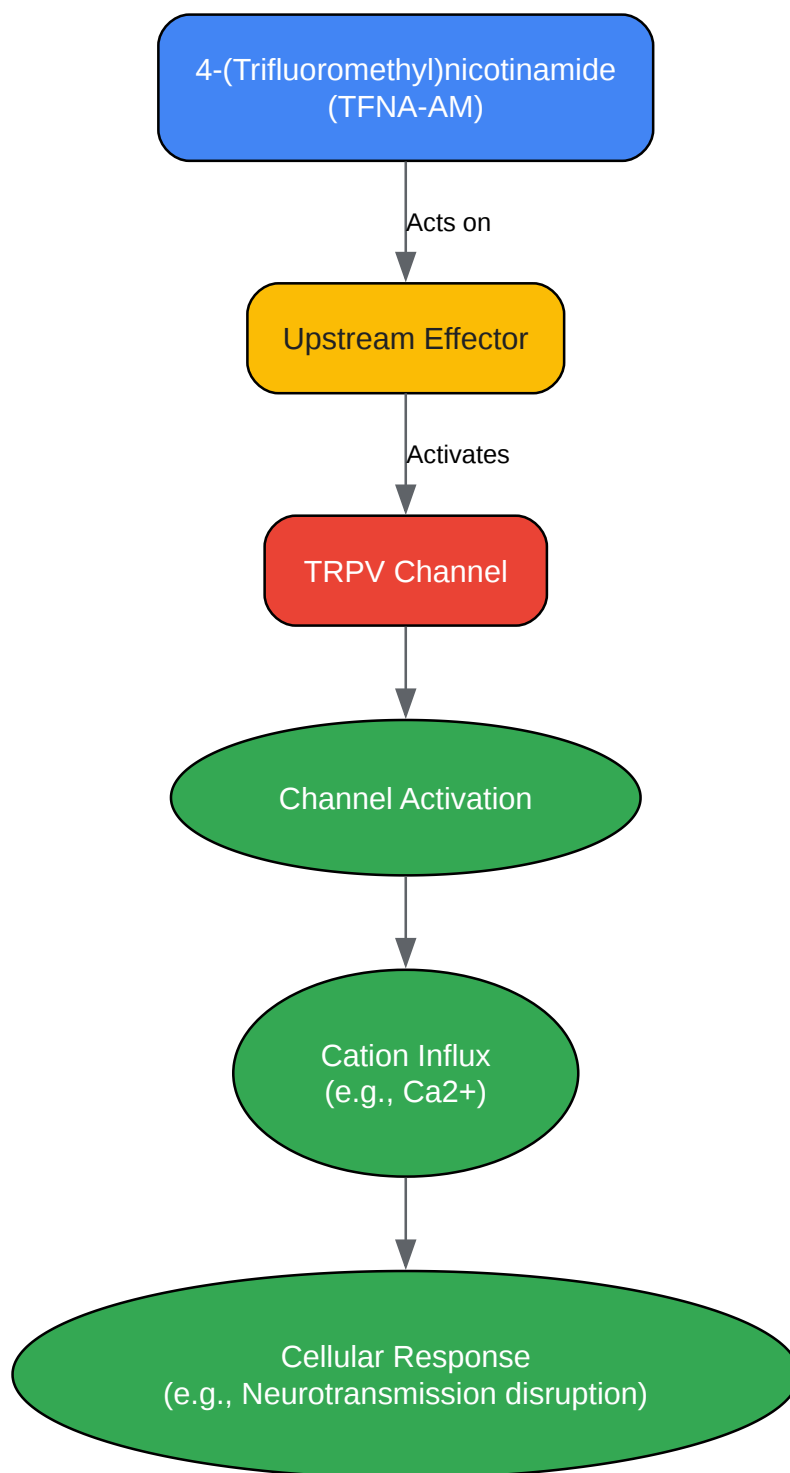
- Determine the peak area of **4-(Trifluoromethyl)nicotinamide** in the sample chromatograms.

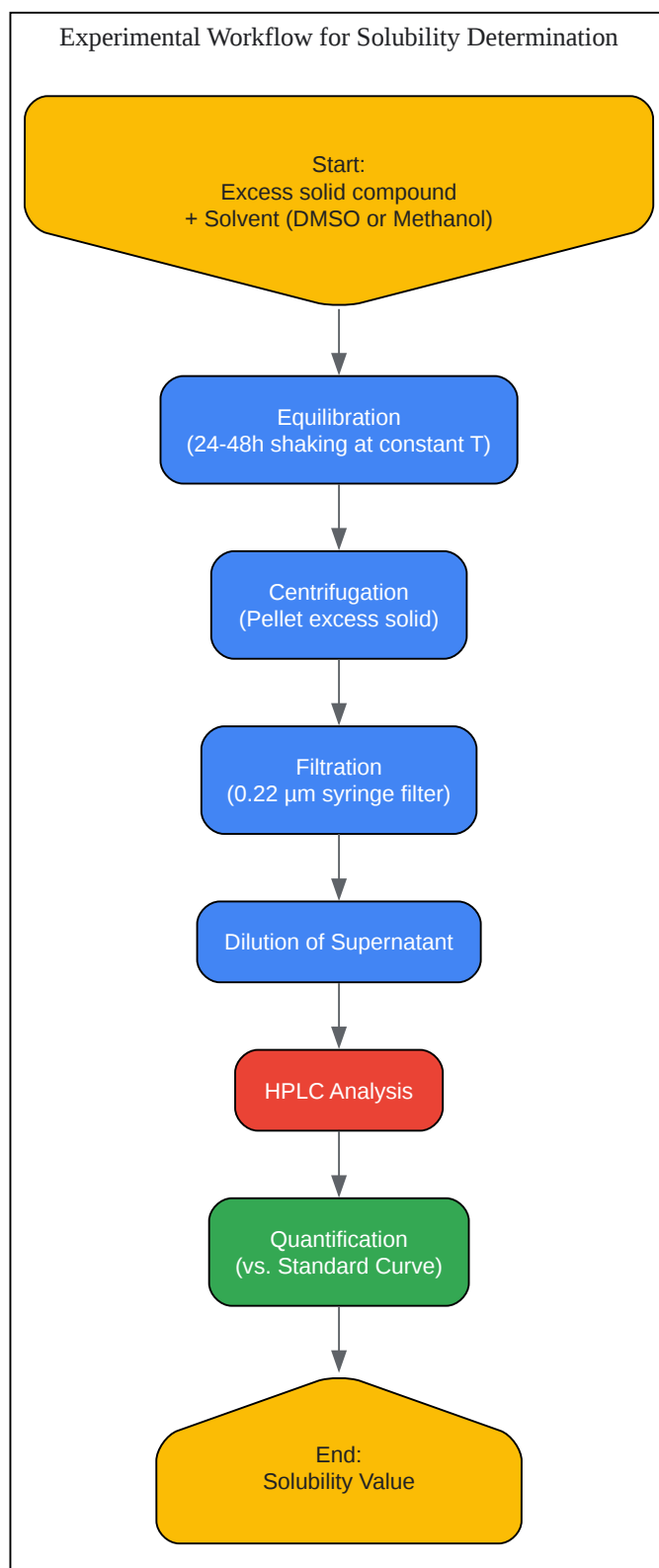
- Using the linear regression equation from the calibration curve, calculate the concentration of the diluted sample.
- Multiply the calculated concentration by the dilution factor to determine the solubility of **4-(Trifluoromethyl)nicotinamide** in the original solvent (DMSO or methanol).

Mandatory Visualization: Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for **4-(Trifluoromethyl)nicotinamide** and a generalized workflow for its solubility determination.

Proposed Signaling Pathway of 4-(Trifluoromethyl)nicotinamide





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